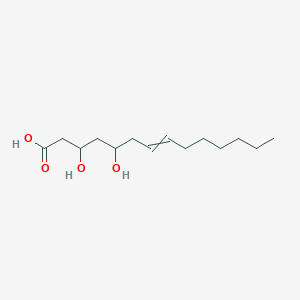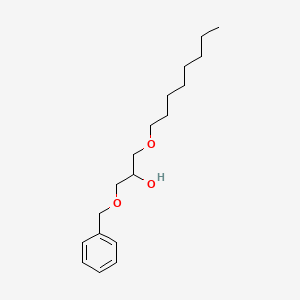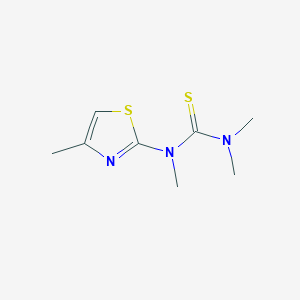
N,N,N'-Trimethyl-N'-(4-methyl-1,3-thiazol-2-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea typically involves the reaction of N,N,N’-trimethylthiourea with 4-methyl-1,3-thiazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the thiourea on the thiazole ring. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea may involve continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes. The final product is usually purified by recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide variety of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The thiazole ring and thiourea moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea can be compared with other similar compounds, such as:
N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)urea: This compound has a similar structure but contains a urea moiety instead of a thiourea moiety.
N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)guanidine: This compound contains a guanidine moiety, which can lead to different chemical and biological properties.
N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)amine: This compound lacks the thiourea moiety and may have different reactivity and biological activity.
The uniqueness of N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea lies in its combination of the thiazole ring and thiourea moiety, which imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
95611-42-0 |
|---|---|
Molekularformel |
C8H13N3S2 |
Molekulargewicht |
215.3 g/mol |
IUPAC-Name |
1,1,3-trimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C8H13N3S2/c1-6-5-13-7(9-6)11(4)8(12)10(2)3/h5H,1-4H3 |
InChI-Schlüssel |
QUOMBUFQQAPNOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)N(C)C(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


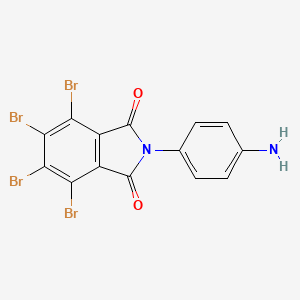
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)

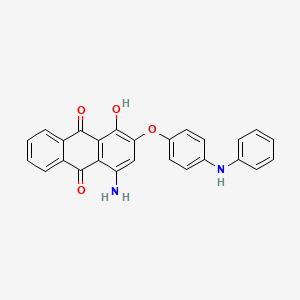
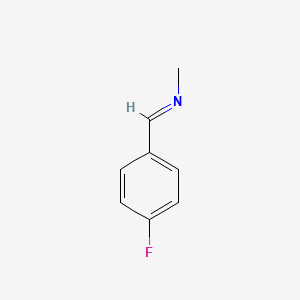
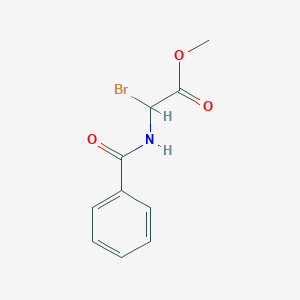

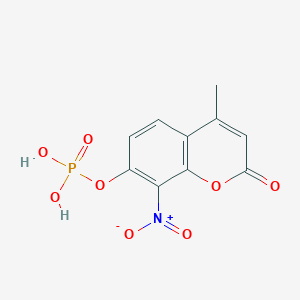

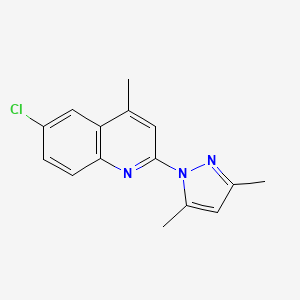
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
